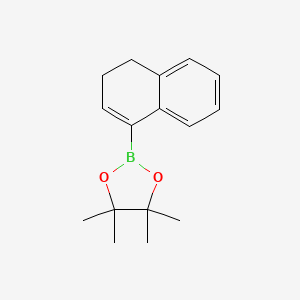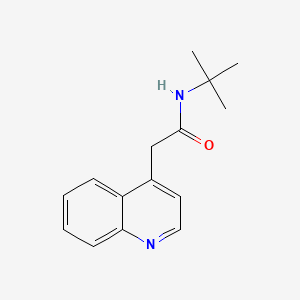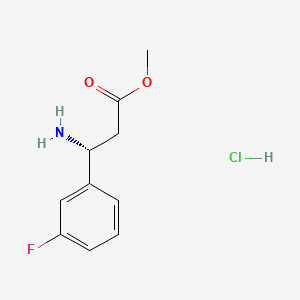
Ethyl 2-(2-iodothiazol-4-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester typically involves the iodination of a thiazole precursor. One common method is the reaction of 4-thiazoleacetic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives, while coupling reactions can produce complex molecules with extended conjugation.
科学研究应用
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis.
Biology: Thiazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
4-Thiazoleacetic acid, 2-amino-alpha-(methoxyimino)-: This compound has an amino group instead of an iodine atom, which can significantly alter its reactivity and biological activity.
4-Thiazoleacetic acid, 2-chloro-alpha,alpha-dimethyl-, ethyl ester: The chlorine atom in this compound can lead to different substitution reactions compared to the iodine derivative.
2-Iodo-4-thiazolecarboxylic acid: This compound lacks the alpha,alpha-dimethyl and ethyl ester groups, which can affect its solubility and reactivity.
Uniqueness
4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl-, ethyl ester is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution and coupling reactions. The alpha,alpha-dimethyl groups also provide steric hindrance, influencing the compound’s overall stability and reactivity.
属性
分子式 |
C9H12INO2S |
|---|---|
分子量 |
325.17 g/mol |
IUPAC 名称 |
ethyl 2-(2-iodo-1,3-thiazol-4-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H12INO2S/c1-4-13-7(12)9(2,3)6-5-14-8(10)11-6/h5H,4H2,1-3H3 |
InChI 键 |
PUCZVNRPBABNHL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)C1=CSC(=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)




![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)

